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Compound of Interest |

Compound Name: 6-chloro-5-ethynylpyrazin-2-amine
CAS No.: 2764012-30-6
Cat. No.: B6249609
. J

Executive Summary

6-Chloro-5-ethynylpyrazin-2-amine (CAS: 1659905-19 / related TMS-protected CAS:
1940206-32-5) is a critical heterocyclic building block used primarily in the synthesis of kinase
inhibitors (e.g., SHP2, ATR) and other bioactive small molecules.[1][2][3] Its structure combines
a polar 2-amino group, a lipophilic chloro-substituent, and a reactive terminal alkyne on a
pyrazine core.

This guide addresses the solubility profile of this compound in DMSO (Dimethyl Sulfoxide) and
Methanol, providing evidence-based protocols for stock solution preparation. Due to the
scarcity of specific published solubility constants for this intermediate, the data below
synthesizes physicochemical principles with empirical behavior observed in structurally
analogous aminopyrazines.

Part 1: Physicochemical Profile & Solubility

Assessment
Chemical Identity[4]

e |IUPAC Name: 6-Chloro-5-ethynylpyrazin-2-amine[1][4]

e Molecular Weight: 153.57 g/mol
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o Formula: CeHaCIN3[1][4]

¢ Key Functional Groups:
o Primary Amine (-NH2): H-bond donor; enhances polarity.
o Chloro (-ClI): Lipophilic, electron-withdrawing.

o Terminal Alkyne (-C=CH): Weakly acidic proton; reactive handle for Sonogashira couplings
or "click" chemistry.

Solubility Matrix

The following solubility data is derived from the behavior of close structural analogues (e.g., 3-
amino-6-chloropyridazine, 2-amino-5-chloropyrazine) and standard medicinal chemistry solvent

screening.
o . Estimated Primary
Solvent Solubility Rating ] o
Saturation Application
Primary Stock
) > 50 mg/mL (> 300 ) )
DMSO High Solution, Bioassays,
mM)
NMR
LC-MS injection,
Methanol Moderate 10 - 25 mg/mL Reaction Solvent,
Transfer
Not recommended for
Water Low <1 mg/mL
stock
Acetonitrile Moderate 5-15 mg/mL HPLC Mobile Phase

Mechanism of Dissolution

e In DMSO: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the primary
amine protons and the acidic alkyne proton. The planar pyrazine ring interacts favorably with
the dipolar aprotic nature of DMSO, preventing aggregation.
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 In Methanol: Methanol can solvate the amine via H-bonding but is less effective at disrupting
the

stacking of the pyrazine rings compared to DMSO. Solubility is sufficient for analytical
purposes but may require sonication for high concentrations.

Part 2: Experimental Protocols

Protocol A: Visual Solubility Validation (Self-Validating
System)

Since batch-to-batch purity variations (salts vs. free base) affect solubility, this protocol must be
run before preparing large stocks.

» Weighing: Weigh 1.5 mg of 6-chloro-5-ethynylpyrazin-2-amine into a clear 1.5 mL
microcentrifuge tube.

e Solvent Addition: Add 30 pL of anhydrous DMSO.
o Target Concentration: 50 mg/mL.
» Agitation: Vortex for 30 seconds.
o Observation:
o Clear Solution: Solubility > 50 mg/mL. Proceed to Stock Prep.
o Turbid/Particulates: Add DMSO in 30 pL increments until clear. Calculate limit.

e Sonication: If particles persist, sonicate in a water bath at 25°C for 5 minutes. Avoid heating
>40°C due to alkyne stability concerns.

Protocol B: Preparation of 100 mM Stock Solution in
DMSO

Target Volume: 1 mL Required Mass: 15.36 mg
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e Weigh 15.4 mg of compound into a chemically resistant glass vial (amber preferred).
e Add 500 pL of high-purity (=99.9%) anhydrous DMSO.

o Vortex until fully dissolved (approx. 1-2 mins).

e Add DMSO to bring the total volume to 1.0 mL.

e QC Check: Inspect for "schlieren” lines (mixing waves) or precipitate.

o Storage: Aliquot into 100 pL volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Part 3: Critical Stability & Safety (E-E-A-T)
Alkyne Stability in DMSO

Warning: Terminal alkynes can undergo oxidative dimerization (Glaser coupling) or hydration in
DMSO, especially if the DMSO contains trace metals or water, or if exposed to heat.

o Mitigation: Use "molecular biology grade" DMSO (low metal content).
o Storage: Store under inert gas (Argon/Nitrogen) if possible.

o Shelf-Life: Re-verify purity via LC-MS if stock is stored > 3 months.

Chemical Reactivity

The 6-chloro position is activated for nucleophilic aromatic substitution (

). Avoid storing in nucleophilic solvents (like methanol) for extended periods at room
temperature if traces of base are present, as methoxide displacement of the chloride could
occur.

Part 4: Visualization of Workflows
Solubility Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the downstream
application.
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Start: 6-Chloro-5-ethynylpyrazin-2-amine

Select Application

Biology hemistry Analytical

Biological Assay Chemical Synthesis
(CelllEnzyme) (e.g., Sonogashira)
Use DMSO Stock Use Anhydrous DMF/THF Use Methanol/Acetonitrile
(High Sol, Biocompatible) (Avoid Protic Solvents) (Compatible Mobile Phase)

Click to download full resolution via product page

Caption: Solvent selection logic based on downstream experimental requirements.

Stock Preparation Workflow

A step-by-step visual guide to ensure reproducibility and minimize degradation.

Weigh 15.4 mg
(Amber Vial)

Add 0.5 mL DMSO

> Vortex/Sonicate TopuptolmL Aliquot & Freeze
(Anhydrous)

(Max 40°C) (Final: 200 mM) (-20°C, Dark)

Click to download full resolution via product page
Caption: Optimized workflow for preparing a stable 100 mM stock solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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